

# Miransertib ARQ 092 structure and properties

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## Compound Focus: Miransertib

CAS No.: 1313881-70-7

Cat. No.: S002503

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## Chemical Structure and Identifiers

**Miransertib** is a small molecule drug candidate with specific chemical characteristics and identifiers crucial for research and development.

**Table 1: Chemical Identity and Properties of Miransertib**

Property	Details
Generic Name	Miransertib [1]
Synonyms	ARQ 092, ARQ-092, ARQ092, MK-7075 [1] [2]
CAS Number	1313881-70-7 (free base) [1] [3]
Molecular Formula	C <sub>27</sub> H <sub>24</sub> N <sub>6</sub> (free base) [1] [3]
Average Molecular Weight	432.531 g/mol (free base) [1]

Property	Details
IUPAC Name	3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine [1]
SMILES	<chem>NC1=NC=CC=C1C1=NC2=CC=C(N=C2N1C1=CC=C(C=C1)C1(N)CCC1)C1=CC=CC=C1</chem> [1]
Solubility (DMSO)	75 mg/mL (159.92 mM) [2]
Solubility (Ethanol)	4 mg/mL (8.53 mM) [2]
Water Solubility	Insoluble [2]
Storage	Store at -20°C [2]

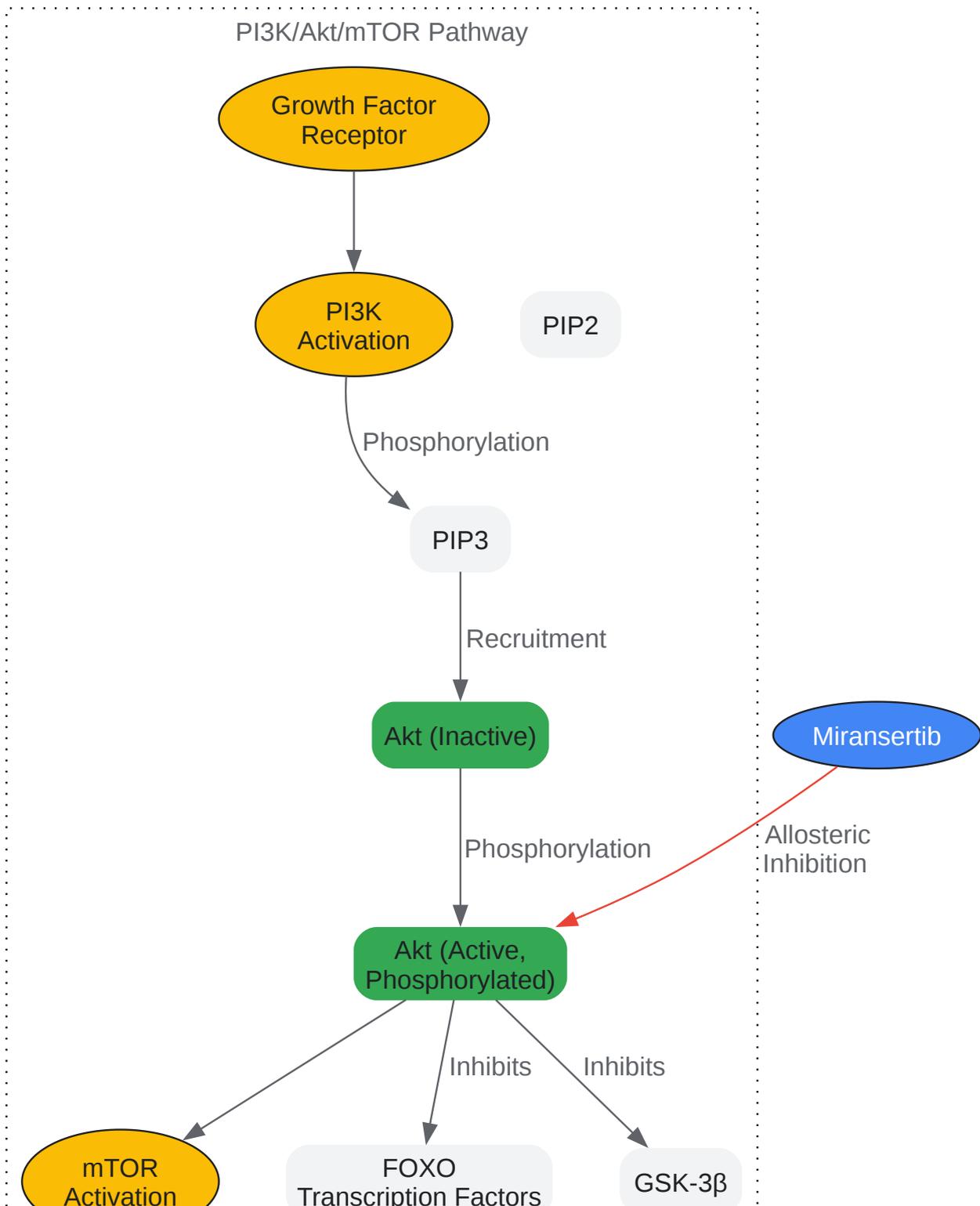
**Note on Salt Form:** A hydrochloride (HCl) salt form is also available and commonly used. Its CAS number is 1313883-00-9, molecular formula is C<sub>27</sub>H<sub>25</sub>ClN<sub>6</sub>, and molecular weight is 468.99 g/mol [2].

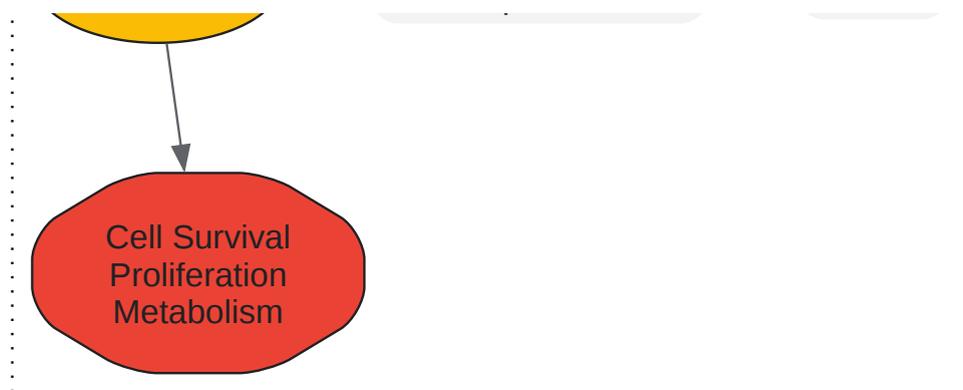
## Mechanism of Action and Pharmacological Targets

**Miransertib** functions as a potent, selective, and orally bioavailable **allosteric inhibitor of the Akt kinase** (also known as Protein Kinase B) [4] [3]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which regulates critical cellular processes including growth, survival, and metabolism [4].

The diagram below illustrates the signaling pathway and the point of inhibition by **Miransertib**.

## Akt Signaling Pathway and Miransertib Inhibition





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*Akt signaling pathway and **Miransertib** inhibition. **Miransertib** allosterically inhibits active Akt, disrupting downstream signaling.*

#### Key Pharmacological Characteristics:

- **Allosteric Inhibition:** **Miransertib** binds to a site other than the active kinase domain, modulating Akt activity [4] [3].
- **Pan-Akt Inhibitor:** It is effective against all three isoforms of Akt (Akt1, Akt2, Akt3) as shown in the table below [4] [3].
- **Inhibition of Akt1-E17K Mutant:** **Miransertib** also potently inhibits the activity of the oncogenic Akt1-E17K mutant protein [2].

**Table 2: Potency of Miransertib Against Akt Isoforms**

Target	IC <sub>50</sub> (nM)
Akt1	2.7 [3]
Akt2	14 [3]
Akt3	8.1 [3]
Akt1 E17K mutant	Information present (specific IC <sub>50</sub> not listed in search results) [2]

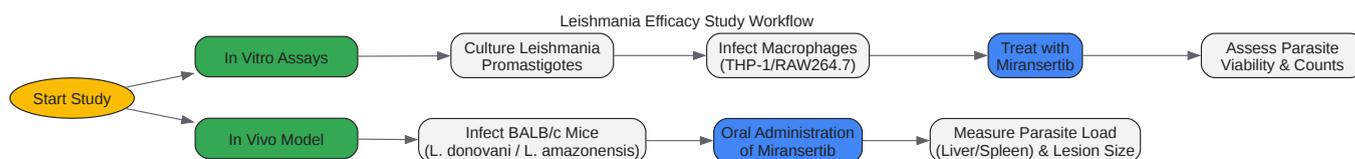
## Key Experimental Data and Protocols

A significant body of research supports the investigation of **Miransertib** for new therapeutic areas, such as its repurposing for the treatment of leishmaniasis [4] [5].

**Table 3: In Vitro and In Vivo Efficacy of Miransertib**

Model/Assay	Findings/Results
<b>In Vitro - Leishmania promastigotes</b>	Cultured promastigotes of <i>L. donovani</i> and <i>L. amazonensis</i> were susceptible to Miransertib [4] [5].
<b>In Vitro - Macrophage infection</b>	Miransertib was markedly effective against intracellular amastigotes in <i>L. donovani</i> or <i>L. amazonensis</i> -infected macrophages [4] [5].
<b>In Vivo - Visceral Leishmaniasis (Mouse)</b>	Oral administration in <i>L. donovani</i> -infected mice reduced parasite load in the liver and spleen; parasite clearance in the spleen was comparable to miltefosine [4] [5].
<b>In Vivo - Cutaneous Leishmaniasis (Mouse)</b>	Treatment reduced lesion size by <b>40%</b> compared to mock-treated mice [4] [5].
<b>In Vivo - Pharmacokinetics</b>	Shows good absolute oral bioavailability (F) in rats (62% at 5 mg/kg) and monkeys (49% at 10 mg/kg) [2].

The following diagram outlines the general workflow of a key study that evaluated **Miransertib**'s efficacy against *Leishmania* in vitro and in vivo.



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Workflow for evaluating **Miransertib**'s efficacy against *Leishmania* in vitro and in vivo.

## Detailed Experimental Protocol

The following methodology is adapted from the study by Nandan et al. (2018) [4] [5]:

### 1. Cell Culture and Infection Model:

- **Macrophages:** Use human monocytic THP-1 cells differentiated into macrophages with 10 ng/mL PMA for 16-18 hours, or murine RAW264.7 macrophage cell lines. Maintain cells in appropriate media (RPMI for THP-1, DMEM for RAW264.7) [4] [5].
- **Parasites:** Culture *Leishmania donovani* promastigotes in M199 media and *Leishmania amazonensis* in Schneider's Drosophila Medium at 26°C. Use stationary-phase promastigotes (day 5) for infections [4] [5].
- **Infection:** Infect differentiated macrophages at a Multiplicity of Infection (MOI) of 20:1 (for *L. donovani*) or ratios of 1:5 to 1:20 (for *L. amazonensis*). Allow infection to proceed for 24 hours [4] [5].

### 2. Compound Treatment and Assessment:

- **Treatment:** After the infection period, treat the infected macrophages with **Miransertib**. The tested concentration range in vitro was typically **0 to 5 µM**. Use miltefosine (0 to 10 µM) as a positive control and DMSO as a vehicle control [4] [5].
- **Viability and Efficacy Assessment:**

- **Parasite Counting:** After 24 hours of treatment, fix cells and stain (e.g., Wright-Giemsa stain). Count the number of intracellular amastigotes per macrophage [4] [5].
- **Parasite Rescue & Transformation:** Lyse infected cells mildly (e.g., using 0.01% SDS) to rescue live amastigotes. Transfer the lysate to growth media and incubate at 26°C for 48 hours to allow transformation to promastigotes. Quantify infection by manually counting the transformed promastigotes [4] [5].
- **Cell Viability (MTS Assay):** To assess potential toxicity of **Miransertib** to host macrophages, perform an MTS assay. Treat differentiated THP-1 cells with various concentrations of **Miransertib** for 24 hours, add MTS reagent, and measure absorbance at 490nm after 4 hours [4] [5].
- **Western Blot Analysis:** To confirm mechanism of action, analyze cell lysates for markers like LC3-II (autophagy), and phosphorylated Akt (S473) and total Akt using specific antibodies [4] [5].

### 3. In Vivo Efficacy Study:

- **Animals:** Use groups of female BALB/c mice (e.g., 8-week-old, 4 per group) [4] [5].
- **Infection and Dosing:** Infect mice with *L. donovani* (for visceral model) or *L. amazonensis* (for cutaneous model). Administer **Miransertib** orally. The specific dosage used in the cited study is not provided in the search results [4] [5].
- **Evaluation:** At the end of the study, assess the parasite burden in the liver and spleen (for visceral leishmaniasis) or measure the size of cutaneous lesions [4] [5].

## Current Development Status

**Miransertib** is currently an **investigational** small molecule and has not yet received full approval for clinical use [1]. It has been evaluated in clinical trials for conditions including:

- **PI3K/Akt-driven tumors** and **Proteus syndrome** [4] [3].
- One completed Phase 1 study was listed as **NCT01473095** ("Phase 1 Dose Escalation Study of ARQ 092 in Adult Subjects With Advanced Solid Tumors and Recurrent Malignant Lymphoma") [1] [3].

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## References

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